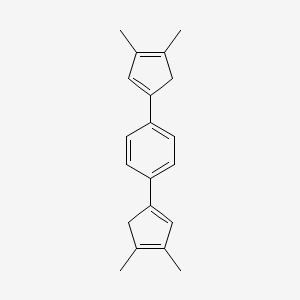
Cyclotetrasilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Tetrasilane can be synthesized through the reaction of magnesium silicide (Mg₂Si) with acids such as 20% phosphoric acid at temperatures between 50-60°C . This reaction can produce silanes up to n=15. Another method involves reacting magnesium silicide with 25% hydrochloric acid, which yields a mixture of silanes including 40% monosilane, 30% disilane, 15% trisilane, 10% tetrasilane, and 5% higher silanes . The resulting mixture can be separated by fractional distillation.
Analyse Chemischer Reaktionen
Tetrasilane undergoes several types of chemical reactions:
Photochemical Disproportionation: This reaction produces 3-silylpentasilane and disilane.
Isomerization: In the presence of aluminum chloride and heating in xylene, tetrasilane can be isomerized to isotetrasilane.
Wissenschaftliche Forschungsanwendungen
Tetrasilane has various applications in scientific research, particularly in the fields of materials science and chemical synthesis It is used in the study of silane compounds and their properties, as well as in the synthesis of higher silanes
Wirkmechanismus
The mechanism of action of tetrasilane involves its decomposition at room temperature, which releases hydrogen and forms shorter chain silanes . This decomposition process is a key aspect of its reactivity and instability, making it a compound of interest in the study of silane chemistry.
Vergleich Mit ähnlichen Verbindungen
Tetrasilane is similar to other silane compounds such as monosilane (SiH₄), disilane (Si₂H₆), and trisilane (Si₃H₈). it is unique in its higher instability and tendency to decompose at room temperature . This makes it more reactive compared to its lower silane counterparts, which are relatively more stable.
Conclusion
Tetrasilane is a fascinating compound with unique properties and reactivity. Its preparation methods, chemical reactions, and applications in scientific research make it a valuable subject of study in the field of silane chemistry. Its instability and pyrophoric nature add to its intrigue, making it a compound of significant interest for further exploration and application.
Eigenschaften
Molekularformel |
Si4 |
|---|---|
Molekulargewicht |
112.34 g/mol |
InChI |
InChI=1S/Si4/c1-2-4-3-1 |
InChI-Schlüssel |
KFNBGPSNLHLEPE-UHFFFAOYSA-N |
Kanonische SMILES |
[Si]1=[Si][Si][Si]1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


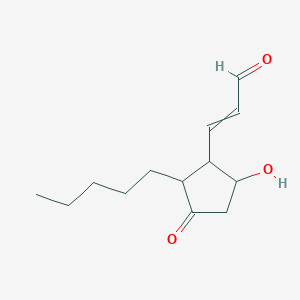
![9,10-Bis[(2,4-dimethylphenyl)methyl]anthracene](/img/structure/B14331836.png)
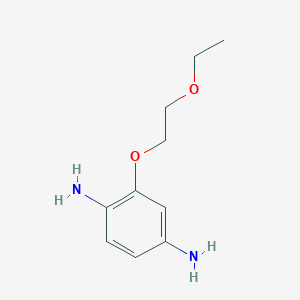
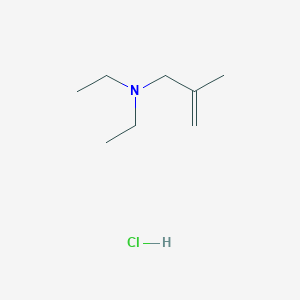
![2-[(Trimethylsilyl)oxy]hexa-3,5-dienenitrile](/img/structure/B14331860.png)
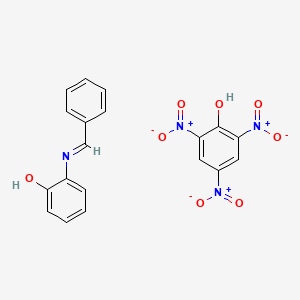
![1-[aziridin-1-yl-[(2E)-2-benzylidenehydrazinyl]phosphoryl]aziridine](/img/structure/B14331875.png)
![[(3-Methyl-3,4-dihydroquinazolin-2-yl)sulfanyl]methyl thiocyanate](/img/structure/B14331878.png)
![2-[(E)-(2-hydroxyphenyl)methyleneamino]-1,2-benzothiazol-3-one](/img/structure/B14331880.png)
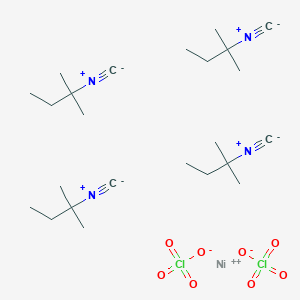
![2-({[1-(Benzyloxy)-3-chloropropan-2-yl]oxy}methyl)oxirane](/img/structure/B14331895.png)
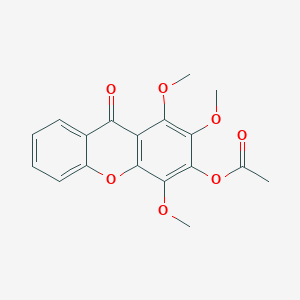
![Phosphine, 1,2-ethanediylbis[bis[2-(methylthio)phenyl]-](/img/structure/B14331920.png)
